molecular formula C22H25N5O4 B2616940 ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919041-64-8

ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2616940
CAS RN: 919041-64-8
M. Wt: 423.473
InChI Key: KRAKIAFOEZRRDY-UHFFFAOYSA-N
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

This compound has been involved in the development of new synthesis methodologies for heterocyclic compounds. For instance, it has been used in reactions aimed at synthesizing new purine analogs, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's unique structure allows for the exploration of novel reaction pathways and the synthesis of complex molecular structures with potential biological activity (Nielsen & Pedersen, 1982).

Biological Activity Studies

Research has also focused on the compound's role in the synthesis of derivatives with evaluated biological activities. For example, imidazole derivatives synthesized using this compound have been studied for their antibacterial properties against common pathogens. Such studies contribute to the discovery of new antibiotics and antimicrobial agents, addressing the growing concern of antibiotic resistance (Al-badrany, Mohammed, & Alasadi, 2019).

Antimicrobial Activity

Further, derivatives synthesized from this compound have shown antimicrobial activities, suggesting potential applications in developing treatments against infectious diseases. The structure-activity relationship studies of these derivatives provide insights into designing more effective antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Reactivity and Synthesis Studies

The reactivity of this compound with various reagents has been surveyed, leading to the successful synthesis of novel compounds. These studies are pivotal in organic chemistry, offering new routes for synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

properties

IUPAC Name

ethyl 2-[4,7-dimethyl-1,3-dioxo-2-(3-phenylpropyl)purino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-31-17(28)14-26-15(2)13-27-18-19(23-21(26)27)24(3)22(30)25(20(18)29)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,4,8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAKIAFOEZRRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.